molecular formula C19H21ClN2O3 B2996094 7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1241013-56-8

7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one

Cat. No. B2996094
CAS RN: 1241013-56-8
M. Wt: 360.84
InChI Key: XIDGDONRIKVODP-UHFFFAOYSA-N
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Description

Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .


Molecular Structure Analysis

The molecular structure of coumarins is characterized by a benzopyran-2-one structure . The specific compound you mentioned seems to have additional functional groups attached to the coumarin core, but without more specific information, it’s difficult to provide a detailed analysis.


Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives can be quite diverse, depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can vary widely depending on their specific structure. For example, the melting point and boiling point can differ significantly among different coumarin derivatives .

Mechanism of Action

The mechanism of action of coumarin derivatives can vary widely depending on their specific structure and the biological system they interact with . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Safety and Hazards

The safety and hazards associated with coumarin derivatives can vary widely depending on their specific structure. Some coumarin derivatives are used in medicinal applications, while others may have toxic effects .

Future Directions

The future research directions for coumarin derivatives are likely to continue focusing on their synthesis and the investigation of their biological properties . There is considerable interest in developing new coumarin derivatives with improved pharmacological properties .

properties

IUPAC Name

7-[(6-chloro-7-ethyl-2-oxochromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-2-12-7-16-14(9-15(12)20)13(8-18(24)25-16)11-22-5-3-19(4-6-22)10-17(23)21-19/h7-9H,2-6,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDGDONRIKVODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCC4(CC3)CC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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